![molecular formula C13H17N3O3 B1438256 1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine CAS No. 1152879-80-5](/img/structure/B1438256.png)
1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine” would consist of a pyrazol-5-amine group attached to a 2,4,6-trimethoxyphenyl group via a methylene bridge. The trimethoxyphenyl group is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules .
Scientific Research Applications
Synthesis and Characterization
1-[(2,4,6-Trimethoxyphenyl)methyl]-1H-pyrazol-5-amine and its derivatives are key intermediates in the synthesis of a wide variety of heterocyclic compounds. These compounds have shown a broad spectrum of biological activities and applications in material science. Research has focused on developing novel synthetic routes and characterizing these compounds to explore their potential further.
Synthetic Pathways
Studies have reported the efficient synthesis of pyrazole-based chalcones from 1-methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole. The synthesized compounds were tested for their inhibitory activity against COX-1 and COX-2, demonstrating potential anti-inflammatory activities (Chavan et al., 2015). Additionally, novel pyrazolo[3,4-b]pyridine products have been synthesized from condensation of pyrazole-5-amine derivatives, indicating the versatility of this compound in creating new N-fused heterocycles (Ghaedi et al., 2015).
Characterization and Applications
The structure of these synthesized compounds is often confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, ensuring the accurate identification of the synthesized compounds and their potential applications in medicinal chemistry and material sciences. For instance, a series of novel 1, 3, 4-oxadiazoles derived from 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole has been synthesized, showing antimicrobial and antioxidant activities, highlighting their potential in drug discovery (Chennapragada & Palagummi, 2018).
Bioactive Compounds Development
The structural flexibility and chemical reactivity of this compound facilitate the development of bioactive compounds with potential therapeutic applications. Researchers have explored its utility in creating compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized to assess their medicinal potentials, including antitumor, antifungal, and antibacterial activities. These studies indicate the compound's role as a pharmacophore in drug development (Titi et al., 2020). Additionally, some derivatives have shown higher anticancer activity than conventional drugs in preliminary screenings, demonstrating the compound's utility in cancer research (Hafez et al., 2016).
Anti-inflammatory Applications
Pyrazole-based chalcones derived from this compound have been evaluated for their anti-inflammatory activities, showing significant potential in treating acute and chronic inflammation. This highlights the compound's relevance in developing new anti-inflammatory drugs (Chavan et al., 2015).
Future Directions
Given the lack of information on “1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The trimethoxyphenyl group has been associated with a wide range of biological activities, suggesting that “this compound” could also exhibit interesting biological properties .
Mechanism of Action
Target of action
The compound contains a trimethoxyphenyl (TMP) group, which is a common pharmacophore in many biologically active molecules . This group is known to interact with various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of action
Compounds with a tmp group have been shown to inhibit various proteins and enzymes, leading to changes in cellular processes .
Biochemical pathways
The TMP group has been associated with various biochemical pathways. For example, it has been shown to inhibit tubulin polymerization, which is a crucial process in cell division . It can also affect the function of Hsp90, a protein involved in protein folding and degradation .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits tubulin polymerization, it could potentially stop cell division and have anti-cancer effects .
properties
IUPAC Name |
2-[(2,4,6-trimethoxyphenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-17-9-6-11(18-2)10(12(7-9)19-3)8-16-13(14)4-5-15-16/h4-7H,8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFGZLNOJKWKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN2C(=CC=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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